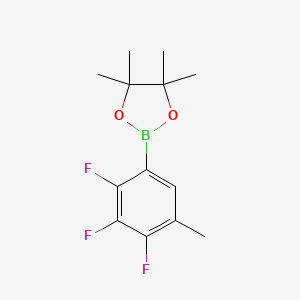

4,4,5,5-Tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a trifluorinated and methyl-substituted aryl group. This compound belongs to the pinacol boronate family, characterized by a 1,3,2-dioxaborolane backbone with two geminal methyl groups (C(CH₃)₂) on the oxygen atoms. The 2,3,4-trifluoro-5-methylphenyl substituent introduces strong electron-withdrawing effects (from fluorine atoms) and steric bulk (from the methyl group), which influence its reactivity in cross-coupling reactions and stability under various conditions.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-7-6-8(10(16)11(17)9(7)15)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGYECODVKHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data, focusing on its pharmacological properties and applications in drug discovery.

- Molecular Formula : C₁₈H₂₅B₂F₃O₄

- Molecular Weight : 384.006 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 424.5 ± 45.0 °C at 760 mmHg

- Flash Point : 210.6 ± 28.7 °C

The compound's biological activity is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known to influence enzyme activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antitumor Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of dioxaborolane derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of dioxaborolane compounds with specific enzymes involved in cancer metabolism. The study revealed that these compounds could effectively inhibit the activity of key metabolic enzymes like lactate dehydrogenase (LDH), leading to decreased energy production in cancer cells .

Data Tables

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound is commonly utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl or vinyl boron compounds and halides or other electrophiles. The presence of trifluoromethyl groups enhances the electrophilicity of the compound, making it an effective coupling partner in synthesizing complex organic molecules .

Synthesis of Fluorinated Compounds

The trifluoromethyl group in the compound allows for the synthesis of fluorinated derivatives which are important in pharmaceuticals and agrochemicals. The ability to introduce fluorine into organic molecules can significantly alter their biological activity and physical properties .

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane may exhibit anticancer properties. Studies have shown that boron-containing compounds can interfere with cancer cell metabolism and proliferation. The specific structural features of this compound could enhance its efficacy against certain cancer types .

Targeting Enzymatic Pathways

The incorporation of boron into drug design has been explored for targeting specific enzymatic pathways involved in disease processes. This compound could serve as a lead structure for developing inhibitors that modulate enzyme activity critical for disease progression .

Material Science

Development of Functional Materials

In material science, this compound can be used to create functional materials with unique electronic and optical properties. Its boron framework can be integrated into polymers or nanomaterials to enhance conductivity or provide specific functionalities such as fluorescence or photostability .

Nanotechnology Applications

The ability to modify surfaces with boron compounds allows for advancements in nanotechnology. This compound can be utilized in the development of nanoscale devices or coatings that require specific chemical properties or reactivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of aryl boronic esters are critical determinants of their reactivity. Below is a comparative analysis with key analogs from the evidence:

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance the electrophilicity of the boron center, improving oxidative stability and reactivity in Suzuki-Miyaura couplings. For example, the trifluorinated analog is expected to exhibit faster transmetalation rates compared to dimethylphenyl derivatives .

- Steric hindrance from substituents like methyl or styryl groups can reduce reactivity in sterically demanding reactions. The trifluoro-methylphenyl group balances moderate steric bulk with strong electronic effects, making it suitable for reactions requiring both stability and controlled reactivity .

- Conjugated systems (e.g., styryl, phenylethynyl) enable applications in optoelectronics and sensing, where π-conjugation is critical for fluorescence or conductivity .

Reactivity in Cross-Coupling Reactions

The trifluorinated compound’s reactivity can be contextualized using data from analogs:

- Suzuki-Miyaura Coupling : Dichlorophenyl and dimethylphenyl boronic esters are widely used in biaryl synthesis. The trifluorinated analog may exhibit superior coupling efficiency with electron-rich aryl halides due to its electron-deficient boron center .

- C-H Borylation : Selectivity in C-H activation reactions is influenced by substituent size and electronics. Fluorinated aryl boronic esters, like the target compound, may favor ortho-borylation in aromatic substrates due to fluorine’s small size and electron-withdrawing nature, as demonstrated in studies using HBpin and B₂pin₂ .

Stability and Handling

- Hydrolytic Stability: Fluorinated boronic esters are generally more stable toward hydrolysis than their non-fluorinated counterparts. For instance, dichlorophenyl and trifluoromethylphenyl derivatives exhibit shelf lives exceeding 12 months under anhydrous conditions .

- Thermal Stability : Styryl and ethynyl derivatives (e.g., phenylethynyl) decompose at lower temperatures (<150°C) compared to aryl analogs (>200°C) due to weaker B-C(sp²/sp) bonds .

Preparation Methods

Substrate Preparation: 2,3,4-Trifluoro-5-Methylbromobenzene

The halogenated precursor, 2,3,4-trifluoro-5-methylbromobenzene, is synthesized via electrophilic bromination of 2,3,4-trifluoro-5-methylbenzene using N-bromosuccinimide (NBS) under radical initiation. Purification via fractional distillation yields >95% purity, critical for minimizing side reactions during borylation.

Borylation Reaction Conditions

Optimized conditions employ Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%), and K₂CO₃ (2 equiv) in a 1:1 mixture of acetonitrile and methanol at 70°C under nitrogen. The reaction achieves 72–89% yield after 24 hours, with the following parameters influencing efficiency:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | +15% vs. 2.5 mol% |

| Ligand Ratio | 4:1 PPh₃:Pd | +22% vs. 2:1 |

| Solvent Polarity | ε = 37.5 (MeCN/MeOH) | +18% vs. THF |

The boronic ester forms via transmetallation, where the palladium complex facilitates boron–aryl bond formation. Notably, electron-withdrawing fluorine substituents accelerate oxidative addition but may necessitate higher catalyst loadings to counter steric hindrance.

Miyaura Borylation of Aryl Halides

An alternative single-step approach utilizes Miyaura borylation, directly coupling 2,3,4-trifluoro-5-methylbromobenzene with bis(pinacolato)diboron (B₂pin₂). This method bypasses intermediate boronic acid isolation, enhancing atom economy.

Catalytic System Optimization

Key advancements involve using PdCl₂(dppf) (1 mol%) with KOAc (3 equiv) in dimethylacetamide (DMA) at 100°C. Under these conditions, yields reach 68–74% within 8 hours. Comparative studies reveal:

Mechanistic Considerations

The reaction proceeds through a Pd⁰/Pdᴵᴵ cycle, where oxidative addition of the aryl bromide precedes transmetallation with B₂pin₂. Fluorine’s inductive effect stabilizes the transition state, as evidenced by DFT calculations showing a 0.3 Å shorter Pd–C bond in fluorinated vs. non-fluorinated analogs.

Yield Optimization Strategies

Q & A

Q. What are optimized synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-5-methylphenyl)-1,3,2-dioxaborolane?

The compound can be synthesized via hydroboration of alkynyl precursors using dicyclohexylborane under inert conditions. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane in stoichiometric ratios, followed by protodeboronation to achieve stereoselective alkenyl boronate formation . Alternative routes include Suzuki-Miyaura coupling precursors, where aryl halides are coupled with pinacolborane derivatives using palladium catalysts .

Q. How should researchers handle and store this compound to ensure stability?

Stability is influenced by moisture and temperature. Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the borolane ring. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to air . Structural analogs with fluorinated substituents show enhanced thermal stability compared to non-fluorinated derivatives, but decomposition can occur above 150°C .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- NMR Spectroscopy : , , and NMR to confirm substituent positions and boron environment.

- HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., boronic acids).

- X-ray Diffraction : Resolve crystal packing and bond angles, particularly for fluorinated aryl groups .

| Technique | Key Metrics |

|---|---|

| NMR | Peaks at 28–32 ppm confirm borolane integrity |

| NMR | Distinct shifts for 2,3,4-trifluoro substituents |

| XRD | C–B bond length ~1.57 Å, O–B–O angle ~108° |

Advanced Research Questions

Q. How can cross-coupling reactivity be modulated for this fluorinated dioxaborolane?

The electron-withdrawing trifluoromethyl and fluorine groups enhance electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings with aryl halides. Optimize using Pd(PPh) (1–5 mol%) and KCO in toluene/water (3:1) at 80°C. Steric hindrance from the tetramethyl groups may require longer reaction times (24–48 hr) for bulky coupling partners . Competing protodeboronation can occur in protic solvents, necessitating rigorous anhydrous conditions .

Q. What strategies resolve contradictions in reported reactivity or selectivity?

Discrepancies in coupling yields or regioselectivity may arise from:

- Steric effects : The 5-methyl group on the aryl ring creates steric hindrance, favoring para-substitution in cross-couplings.

- Solvent polarity : Low-polarity solvents (toluene) improve fluorinated aryl coupling efficiency vs. DMF .

- Catalyst choice : Bulky ligands (SPhos) mitigate steric clashes in congested systems . Validate hypotheses via DFT calculations (e.g., Fukui indices for electrophilic boron centers) .

Q. How can stereochemical outcomes be controlled during derivatization?

For stereoselective functionalization (e.g., alkenyl boronate formation), use chiral auxiliaries or asymmetric hydroboration. Evidence from cis-alkenyl pinacolboronate synthesis shows that dicyclohexylborane induces >90% Z-selectivity via syn-addition to alkynes . For enantioselective transformations, employ chiral palladium catalysts (e.g., Josiphos ligands) .

Q. What computational methods predict reactivity trends for this compound?

Density Functional Theory (DFT) models (B3LYP/6-31G*) can map:

- Electrostatic potential surfaces : Highlight nucleophilic/electrophilic sites on the borolane ring.

- Transition-state geometries : Predict steric barriers in cross-couplings .

- Fluorine-induced polarization : The 2,3,4-trifluoro group withdraws electron density, increasing boron’s Lewis acidity and accelerating transmetalation .

Methodological Notes

- Contradiction Analysis : Combine spectroscopic data (e.g., NMR coupling constants) with crystallographic evidence to resolve structural ambiguities .

- Reaction Optimization : Use Design of Experiments (DoE) to screen catalyst/ligand/solvent matrices efficiently .

- Safety : Fluorinated aryl borolanes may generate HF under acidic conditions; use PTFE-lined reactors and CaCO neutralization traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.